(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide
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Overview
Description
(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxy group, an iodine atom, and a methoxy group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group. The benzamide core is then synthesized, and the hydroxy, iodine, and methoxy groups are introduced through various substitution reactions. The final step involves coupling the pyrrolidine ring with the benzamide core under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques. Reaction conditions are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the iodine atom yields a hydrogen-substituted compound .
Scientific Research Applications
(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in targeting specific receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide
- N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine
- N-[(1-ethylpyrrolidin-2-yl)methyl]urea
Uniqueness
(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide is unique due to the presence of the iodine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANPFCFJURGKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869574 |
Source
|
Record name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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